Para-Nitro Regioisomer Exhibits a 17–18% Higher Melting Point Than the Non-Nitrated Naphthyl Ketone Analog, Reflecting Superior Crystal Lattice Stability for Formulation Consistency
The melting point of 1-naphthyl-4-nitrophenyl ketone (89–91 °C) is approximately 18% higher than that of its non-nitrated structural analog 1-naphthyl phenyl ketone (75–76 °C) . This quantifiable difference, rooted in the additional dipole-dipole interactions and packing forces conferred by the para-nitro group, directly impacts thermal stability and solvent-free purification strategies. When compared to the alternative 4-nitrobenzophenone (136–138 °C), the target compound occupies a distinct thermal window, demonstrating that simple mixing of naphthyl and nitro functionalities does not yield a linear compromise in solid-state behavior .
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 89–91 °C |
| Comparator Or Baseline | 1-Naphthyl phenyl ketone: 75–76 °C; 4-Nitrobenzophenone: 136–138 °C |
| Quantified Difference | 14–15 °C increase vs. non-nitrated analog; 47–49 °C decrease vs. nitro-only benzophenone |
| Conditions | Standard melting point determination (capillary method) as reported in vendor and database specifications |
Why This Matters
For procurement specialists sourcing intermediates for solid-form drug development, a defined and reproducible melting point directly influences milling, granulation, and hot-melt extrusion process parameters; substituting with an analog of a significantly different melting range can lead to unexpected processing failures or formulation instability.
